molecular formula C9H9BrFN B6161352 6-bromo-5-fluoro-1,2,3,4-tetrahydroquinoline CAS No. 1780581-30-7

6-bromo-5-fluoro-1,2,3,4-tetrahydroquinoline

Cat. No. B6161352
CAS RN: 1780581-30-7
M. Wt: 230.1
InChI Key:
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Description

6-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C9H9BrFN . It is a derivative of 1,2,3,4-tetrahydroquinoline , which is a class of compounds that have been studied for their potential applications in various fields .


Molecular Structure Analysis

The molecular structure of 6-bromo-5-fluoro-1,2,3,4-tetrahydroquinoline can be deduced from its IUPAC name and molecular formula (C9H9BrFN). It consists of a tetrahydroquinoline core, which is a bicyclic structure containing a benzene ring fused to a nitrogen-containing pyrrolidine ring. This core is substituted at the 6-position with a bromine atom and at the 5-position with a fluorine atom .


Physical And Chemical Properties Analysis

6-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline is a liquid at room temperature . It has a molecular weight of 230.08 .

Mechanism of Action

The mechanism of action of 6-bromo-5-fluoro-1,2,3,4-tetrahydroquinoline is not specified in the available literature. The biological activity of tetrahydroquinoline derivatives can vary widely depending on the nature and position of their substituents .

Safety and Hazards

6-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline is classified as harmful if swallowed, in contact with skin, or if inhaled . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-5-fluoro-1,2,3,4-tetrahydroquinoline involves the reaction of 2-amino-3-bromo-4-fluorobenzaldehyde with cyclohexanone in the presence of ammonium acetate and acetic acid to form the intermediate 6-bromo-5-fluoro-2-(cyclohexylamino)benzaldehyde. This intermediate is then reacted with ammonium acetate and sodium borohydride to yield the final product, 6-bromo-5-fluoro-1,2,3,4-tetrahydroquinoline.", "Starting Materials": [ "2-amino-3-bromo-4-fluorobenzaldehyde", "cyclohexanone", "ammonium acetate", "acetic acid", "sodium borohydride" ], "Reaction": [ "Step 1: 2-amino-3-bromo-4-fluorobenzaldehyde is reacted with cyclohexanone in the presence of ammonium acetate and acetic acid to form the intermediate 6-bromo-5-fluoro-2-(cyclohexylamino)benzaldehyde.", "Step 2: The intermediate 6-bromo-5-fluoro-2-(cyclohexylamino)benzaldehyde is then reacted with ammonium acetate and sodium borohydride to yield the final product, 6-bromo-5-fluoro-1,2,3,4-tetrahydroquinoline." ] }

CAS RN

1780581-30-7

Molecular Formula

C9H9BrFN

Molecular Weight

230.1

Purity

95

Origin of Product

United States

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